molecular formula C15H12BrClO3S B2915633 1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfonyl]-1-propanone CAS No. 477334-52-4

1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfonyl]-1-propanone

Cat. No.: B2915633
CAS No.: 477334-52-4
M. Wt: 387.67
InChI Key: NBUNXDNXWPMTSS-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfonyl]-1-propanone is an organic compound characterized by the presence of bromine and chlorine atoms attached to phenyl rings, along with a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfonyl]-1-propanone typically involves the reaction of 4-bromobenzene with 4-chlorobenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfonyl]-1-propanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the sulfonyl group can lead to the formation of thiols or sulfides.

Common Reagents and Conditions:

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution: Products with different halogen or functional group substitutions.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or sulfides.

Scientific Research Applications

1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfonyl]-1-propanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfonyl]-1-propanone involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

    1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfonyl]-4-piperazine: Similar structure but with a piperazine ring.

    4-Bromobenzenesulfonyl chloride: Lacks the propanone group but shares the sulfonyl chloride functionality.

    4-Bromo-4′-chlorobiphenyl: Similar biphenyl structure but without the sulfonyl group.

Uniqueness: 1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfonyl]-1-propanone is unique due to the combination of bromine, chlorine, and sulfonyl groups attached to a propanone backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(4-chlorophenyl)sulfonylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClO3S/c16-12-3-1-11(2-4-12)15(18)9-10-21(19,20)14-7-5-13(17)6-8-14/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUNXDNXWPMTSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477334-52-4
Record name 1-(4-BROMOPHENYL)-3-((4-CHLOROPHENYL)SULFONYL)-1-PROPANONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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